Ethyl 2-((15N)azanylidyne(113C)methyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-((15N)azanylidyne(113C)methyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i4+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUSEGSNTOUIPT-UHJUODCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[13C]#[15N] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((15N)azanylidyne(113C)methyl)acetate typically involves the reaction of ethyl cyanoacetate with amines under various conditions. One common method is the direct treatment of ethyl cyanoacetate with amines at room temperature without the use of solvents . Another method involves stirring the reactants at elevated temperatures (around 70°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((15N)azanylidyne(113C)methyl)acetate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Esterification: The formation of esters from carboxylic acids and alcohols, typically catalyzed by acids.
Common Reagents and Conditions
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Base Catalysts: Sodium hydroxide, potassium hydroxide.
Solvents: Methanol, ethanol.
Major Products
Transesterification: Produces different esters depending on the alcohol used.
Esterification: Produces esters from the corresponding carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 2-((15N)azanylidyne(113C)methyl)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Utilized in isotope labeling studies to trace metabolic pathways and study enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Employed in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-((15N)azanylidyne(113C)methyl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the isotopic labels (^15N and ^13C) allow for the tracking of the compound through various metabolic processes, providing insights into enzyme activities and metabolic fluxes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s closest structural analogs include:
- Ethyl 2-(imidazolyl)acetates (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate): These derivatives replace the azanylidyne group with substituted imidazole rings, which confer distinct electronic properties and biological activity. For instance, halogenated or methoxy-substituted imidazole derivatives (e.g., Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate) exhibit enhanced antimicrobial or anticancer activity due to electron-withdrawing substituents .
- Sulfinyl- and Sulfonyl-Substituted Esters (e.g., Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate): These compounds feature sulfur-containing functional groups that influence crystallinity and intermolecular interactions (e.g., π-π stacking, C–H···O hydrogen bonds), as observed in their stabilized crystal structures .
Isotopic vs. Non-Isotopic Analogs
The ¹⁵N and ¹¹³C labeling in Ethyl 2-((15N)azanylidyne(113C)methyl)acetate differentiates it from non-isotopic analogs in two key ways:
Spectroscopic Detection: The isotopic labels enable precise tracking in NMR or mass spectrometry, whereas non-labeled analogs require alternative detection methods (e.g., UV-Vis for imidazole derivatives) .
Metabolic Stability: Isotopic substitution may marginally alter metabolic pathways compared to non-labeled versions, though this is less impactful than functional group changes .
Reactivity in Catalytic Systems
Compared to esters with directing groups (e.g., triazole or benzamide auxiliaries in C–H activation studies), the azanylidyne group in this compound may act as a weaker directing moiety due to its reduced electron density. For example, methyl-blocked amides or ester auxiliaries (e.g., compound 112f in ) show inhibited catalytic activity in C–H methylation, suggesting that the azanylidyne group’s mono-anionic character could limit its efficacy in metal-catalyzed reactions .
Data Tables
Table 1: Structural and Functional Comparison of Ethyl Acetate Derivatives
Table 2: Reactivity in Catalytic C–H Activation
Research Findings and Implications
- Biological Activity : Imidazole-containing analogs () demonstrate higher bioactivity than the target compound, which lacks heterocyclic pharmacophores.
Biological Activity
Ethyl 2-((15N)azanylidyne(113C)methyl)acetate is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.
Chemical Structure and Properties
This compound is characterized by the presence of a nitrogen atom in its azanylidyne group, which contributes to its unique reactivity and biological properties. The incorporation of isotopes such as and can also influence its behavior in biological systems, making it a subject for detailed investigation.
Biological Activity Overview
The biological activity of this compound can be assessed through various mechanisms:
- Antimicrobial Activity : Initial studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of ethyl acetate have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activities.
- Enzyme Inhibition : Compounds containing azanyl groups are often studied for their ability to inhibit enzymes. Research has demonstrated that similar molecules can act as effective inhibitors of specific enzymes involved in metabolic pathways, which could be a pathway for further exploration with this compound.
- Cellular Effects : Preliminary cellular assays may reveal how this compound affects cell viability, proliferation, and apoptosis. Understanding these effects is crucial for evaluating its potential therapeutic applications.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of azole derivatives found that certain modifications enhanced their activity against Gram-positive bacteria. This suggests that this compound could be tested similarly for its efficacy against pathogenic bacteria.
- Toxicological Assessment : Toxicity studies on related compounds have shown varying degrees of safety profiles. For example, ethyl acetate has been assessed for genotoxicity and reproductive toxicity with favorable outcomes . Similar assessments for this compound are necessary to establish its safety.
Data Tables
| Property | Value/Description |
|---|---|
| Molecular Formula | C₅H₈N₁O₂ (isotopically labeled) |
| Solubility | Soluble in polar solvents |
| Antimicrobial Activity | Potential activity against Gram-positive bacteria |
| Toxicity Level | To be determined through specific assays |
Q & A
Basic: How is Ethyl 2-((15N)azanylidyne(113C)methyl)acetate synthesized, and what are the critical considerations for isotopic labeling?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions using isotopically labeled precursors. For example, sodium azide (NaN₃) can replace halides in chloroacetamide derivatives under reflux in a toluene-water solvent system (8:2 ratio), monitored via TLC (hexane:ethyl acetate 9:1) . Isotopic labeling (15N, 13C) requires precise control of precursor purity and reaction conditions to avoid isotopic scrambling. For nitrogen-15 labeling, precursors like 15N-enriched sodium azide or amines must be used under inert conditions to minimize side reactions . Post-synthesis, purification via crystallization (ethanol) or liquid-liquid extraction (ethyl acetate) ensures product integrity .
Basic: What purification techniques are recommended for ensuring the integrity of isotopically labeled compounds like this compound?
Answer:
- Crystallization : Ethanol is commonly used for solid products to remove unreacted precursors and byproducts .
- Liquid-Liquid Extraction : For liquid intermediates, ethyl acetate (3 × 20 mL) followed by drying over Na₂SO₄ and solvent removal under reduced pressure is effective .
- Chromatography : Column chromatography with silica gel can resolve isotopic impurities, though it is less common due to the risk of isotopic dilution.
Isotopic purity should be confirmed via high-resolution mass spectrometry (HRMS) or NMR isotopic shift analysis .
Advanced: How can computational methods like simplex optimization be applied to refine the reaction conditions for synthesizing isotopically labeled acetates?
Answer:
The Nelder-Mead simplex method optimizes multivariable parameters (e.g., temperature, solvent ratio, reaction time) by iteratively comparing function values (e.g., yield, purity) at simplex vertices. For example:
Define initial parameters: Reflux temperature (80–110°C), solvent ratio (toluene:water 6:2 to 8:2).
Evaluate yield/purity at each vertex.
Replace worst-performing conditions with new points until convergence to optimal conditions.
This method efficiently identifies maxima in complex landscapes, reducing experimental iterations . Hessian matrix analysis can further estimate parameter sensitivity near optima .
Advanced: What strategies are effective in resolving contradictions between spectroscopic data (e.g., NMR, MS) and crystallographic results for labeled compounds?
Answer:
- Cross-Validation : Use complementary techniques (e.g., 13C DEPT NMR for carbon labeling vs. X-ray crystallography for structural confirmation) .
- Software Tools : SHELXL refines crystallographic models against high-resolution data, accounting for isotopic substitution effects (e.g., adjusted thermal parameters for 13C/15N) . WinGX integrates crystallographic data with spectroscopic results to identify discrepancies in bond lengths or angles .
- Isotopic Tracers : Conduct parallel syntheses with unlabeled analogs to isolate isotopic effects from structural anomalies .
Advanced: How can SHELX and WinGX be utilized in the structural elucidation of isotopically labeled esters, and what challenges arise from isotopic substitution?
Answer:
- SHELXL : Refines isotopic substitution by adjusting scattering factors (e.g., 13C vs. 12C) during least-squares minimization. Challenges include higher thermal parameters for lighter isotopes .
- WinGX : Visualizes anisotropic displacement ellipsoids and overlays spectroscopic data (e.g., NMR-derived torsion angles) to validate crystallographic models .
- Data Integration : SHELXPRO interfaces with NMR data to resolve ambiguities in hydrogen bonding or stereochemistry caused by isotopic labeling .
Basic: What analytical techniques are essential for characterizing the isotopic purity of this compound?
Answer:
- HRMS : Confirms molecular ion clusters (e.g., M+1 for 13C, M+1 for 15N) .
- Isotopic NMR : 15N NMR (δ ~120–150 ppm for azanylidyne groups) and 13C NMR (distinct shifts for labeled carbons) .
- Isotope Ratio MS (IRMS) : Quantifies isotopic enrichment levels (e.g., 99% 15N) .
Advanced: What experimental design principles mitigate isotopic dilution during the synthesis of dual-labeled compounds?
Answer:
- Precursor Isolation : Use stoichiometric excess of one labeled reagent (e.g., 15N-azide) to drive reactions to completion, minimizing unlabeled byproducts .
- Inert Conditions : Conduct reactions under argon to prevent atmospheric nitrogen contamination in 15N-labeled products .
- Quenching Optimization : Rapid cooling (crushed ice) halts reactions before isotopic exchange occurs .
Advanced: How do isotopic labels influence the reaction kinetics and mechanistic pathways of this compound in catalytic processes?
Answer:
- Kinetic Isotope Effects (KIE) : 15N labeling alters transition-state energetics in nucleophilic substitutions (e.g., kH/kN ~1.02–1.05) .
- Tracer Studies : 13C-labeled intermediates track carbon migration in multi-step reactions (e.g., Claisen condensations) via MS/MS fragmentation .
- Computational Modeling : Density Functional Theory (DFT) simulations predict isotopic effects on activation barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
